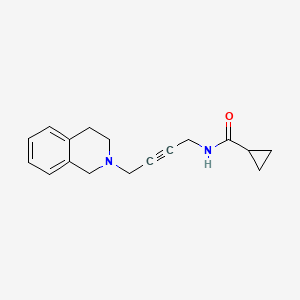

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cobalt(III)-catalyzed Redox-neutral [4+2]-annulation

This application involves the efficient synthesis of substituted 3,4-dihydroisoquinolinones through a [4+2]-annulation process. Using cobalt(III) as a catalyst, this method demonstrates C-H activation at room temperature. The process is notable for its avoidance of external metal oxidants, utilizing the N-Cl bond of N-chlorobenzamide as an internal oxidant. The resulting 3,4-dihydroisoquinolinone derivatives are pivotal for further transformations into valuable imidoyl chloride derivatives, highlighting a key synthetic pathway for producing complex molecules from simpler precursors (Ramesh & Jeganmohan, 2021).

Tandem Cyclization-[3+3] Cycloaddition

This method outlines the synthesis of fused 1,2-dihydroisoquinolines through a tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes. The process, co-catalyzed by AgOTf and Yb(OTf)3, provides a useful approach for creating tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This showcases the compound's utility in constructing complex heterocyclic structures, which are valuable in various chemical and pharmaceutical applications (Ding, Wang, & Wu, 2009).

Rh(III)-catalyzed C-H Activation/Cycloaddition

An unprecedented Rh(III)-catalyzed C-H activation/cycloaddition process is described for selectively synthesizing spiro dihydroisoquinolinones and furan-fused azepinones. This method features the use of simple starting materials under mild, efficient, and oxidant-free conditions. The ability to convert the products into other biologically significant heterocycles further underscores the versatility of this chemical compound in facilitating diverse synthetic pathways (Cui, Zhang, & Wu, 2013).

Mecanismo De Acción

THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . Also, N-benzyl THIQs are known to function as antineuroinflammatory agents . Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .

Propiedades

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(15-7-8-15)18-10-3-4-11-19-12-9-14-5-1-2-6-16(14)13-19/h1-2,5-6,15H,7-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBUKPQTOCOETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)

![N-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide](/img/structure/B2516783.png)

![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)

![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)

![2-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2516799.png)